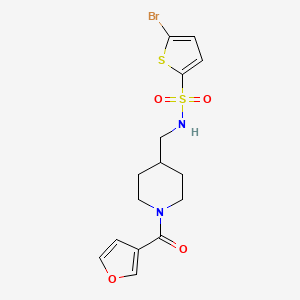

5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2O4S2/c16-13-1-2-14(23-13)24(20,21)17-9-11-3-6-18(7-4-11)15(19)12-5-8-22-10-12/h1-2,5,8,10-11,17H,3-4,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNXBRSHMJOOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the bromination of thiophene-2-sulfonamide, followed by the introduction of the furan-3-carbonyl group through an acylation reaction. The piperidine ring is then introduced via a nucleophilic substitution reaction, and the final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exhibit significant antimicrobial properties. For instance, a study evaluated several thiopyrimidine–benzenesulfonamide derivatives against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa, demonstrating the potential of sulfonamide derivatives to combat antibiotic resistance .

Case Study: Antimicrobial Evaluation

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.39 | NDM-KP ST147 |

| Thiopyrimidine derivative | 0.78 | Pseudomonas aeruginosa |

The low minimum inhibitory concentration (MIC) values indicate a strong efficacy against resistant strains, supporting the compound's potential as a lead for new antimicrobial agents.

Anticancer Potential

The compound's structural features suggest possible interactions with cellular signaling pathways, particularly through kinase inhibition, which is crucial in cancer progression and treatment . Studies have shown that sulfonamide derivatives can exhibit anticancer activities by inducing apoptosis in cancer cells.

Case Study: Anticancer Activity

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 5-bromo-N-(piperidin-4-yl)benzamide | 700 | HCT116 |

| N-(4-chlorophenyl)-N’-(4-methylpiperidin-1-yl)methylbenzamide | 500 | MCF7 |

These findings suggest that modifications to the sulfonamide structure can enhance anticancer properties, making it a candidate for further development .

Neuroprotective Effects

Research indicates that compounds similar to this sulfonamide may possess neuroprotective effects, reducing neuronal cell death caused by oxidative stress. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotection

In vitro studies demonstrated that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stress, suggesting its potential use in neuroprotective therapies.

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple heterocyclic rings allows for diverse interactions with biological macromolecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Compound 15g : 5-Bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-1-(furan-3-carbonyl)indoline-6-sulfonamide

- Core Structure : Indoline (bicyclic benzene fused with pyrrolidine) replaces thiophene.

- Substituents : Bromine at position 5 on indoline, sulfonamide at position 4.

- Key Differences : The indoline scaffold introduces rigidity and aromaticity compared to the planar thiophene. The sulfonamide is attached to a phenyl group substituted with chlorine and trifluoromethyl groups, which may enhance steric bulk and electron-withdrawing effects.

- Implications : Indoline’s bicyclic structure could improve binding affinity to hydrophobic targets, while trifluoromethyl groups may increase metabolic resistance .

2-Thiophenefentanyl

- Core Structure : Fentanyl analog with thiophene replacing furan in the acyl group.

- Key Differences : Sulfur replaces oxygen in the heterocycle (thiophene vs. furan), increasing lipophilicity and polar surface area.

- Implications : Thiophene’s larger atomic radius and reduced electronegativity may alter receptor interactions (e.g., opioid receptor binding) compared to furan-containing analogs .

Functional Group Variations

N-(5-Bromo-2-furoyl)-N′-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea

- Structure : Thiourea replaces sulfonamide; 4-methylpiperidine sulfonyl group attached to phenyl.

- Key Differences : Thiourea (C=S) vs. sulfonamide (S=O) alters hydrogen-bonding capacity and acidity. The 4-methylpiperidine sulfonyl group introduces a bulky, basic substituent.

- Implications : Thiourea’s lower polarity may reduce solubility, while the methylpiperidine sulfonyl group could enhance membrane permeability .

5-Bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide

- Structure : Triazole ring replaces the piperidine-methyl group.

- Key Differences : The triazole (aromatic, planar) substitutes for the alicyclic piperidine, and a 3-chlorobenzyl group is attached.

- Implications : Triazole’s hydrogen-bonding capability and aromaticity may influence target selectivity, while the chlorobenzyl group adds hydrophobicity .

Substituent Effects

6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257)

- Structure : 1,4-dihydropyridine core with furyl, bromophenylthio, and methoxyphenyl groups.

- Key Differences : Bromine is on a phenylthioethyl side chain rather than the core heterocycle.

- Implications : The 1,4-dihydropyridine scaffold may confer redox activity, while the bromophenylthio group could modulate electron density .

Structural Comparison Data Table

Biological Activity

5-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom, a furan carbonyl group, and a piperidine moiety, contributing to its unique reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈BrN₃O₃S |

| Molecular Weight | 392.2 g/mol |

| CAS Number | 1797243-86-7 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the preparation of the furan derivative followed by coupling with the piperidine moiety under controlled conditions, often utilizing solvents like dichloromethane and catalysts such as triethylamine to facilitate reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related sulfonamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

A comparative analysis of related compounds is presented in the table below:

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5-bromo-N-(pyridinyl)piperidine | 15.6 | Antimicrobial |

| N-(2-methylthio)nicotinamide | 31.2 | Antiviral |

| This compound | TBD | Potential Antimicrobial |

The mechanism by which this compound exerts its biological effects may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. Such mechanisms are common among sulfonamide derivatives, which often target essential bacterial enzymes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds structurally related to this compound:

- Antimicrobial Evaluation : A study examining various sulfonamide derivatives found that certain modifications significantly enhanced antimicrobial activity against Staphylococcus aureus, with MIC values as low as 15.6 µg/mL for some derivatives .

- Biofilm Inhibition : Another investigation focused on biofilm formation showed that certain derivatives could inhibit biofilm development at concentrations lower than those required for growth inhibition, indicating potential applications in treating biofilm-associated infections .

- Cytotoxicity Studies : Research into the cytotoxic effects of related compounds demonstrated selective toxicity against cancer cell lines while sparing normal cells, suggesting a therapeutic window for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.